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Compound of Interest

Compound Name:
2-Methoxy-5-methylpyridin-4-

amine

CAS No.: 1260663-96-4

Cat. No.: B1430947

Get Quote

Executive Summary
The precise structural characterization of 2-methoxy-5-methylpyridin-4-amine (CAS

1260663-96-4) is a pivotal quality gate in pharmaceutical process development. Synthesized

typically via nucleophilic aromatic substitution (

) or metal-catalyzed cross-coupling, this scaffold presents specific regiochemical challenges—
namely, distinguishing between O-alkylation and N-alkylation products (pyridone tautomers)
and verifying the relative positions of the methyl and amine substituents.

This guide provides a self-validating analytical protocol using 1H NMR, 2D NMR

(NOESY/HMBC), and Mass Spectrometry to unambiguously confirm the structure.

Synthetic Context & Regioisomerism
To understand the analytical challenge, one must recognize the potential impurities generated

during synthesis.
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Target Structure: 2-Methoxy-5-methylpyridin-4-amine.

Primary Isomer Risk (Tautomerism): Alkylation of 2-hydroxy-5-methylpyridin-4-amine can

yield either the O-methyl product (Target) or the N-methyl-2-pyridone (Impurity).

Positional Isomer Risk: Misplacement of the amine or methyl groups (e.g., 2-methoxy-4-

methylpyridin-5-amine) if starting materials are not regio-pure.

Analytical Strategy: The Self-Validating System
We utilize a "Triangulation Method" where three distinct datasets must converge to confirm the

structure:

Chemical Shift Logic: H-3 (shielded) vs. H-6 (deshielded).

Spatial Proximity (NOESY): Confirms the Methyl group is not adjacent to H-3.

Connectivity (HMBC): Links the Methoxy protons definitively to C-2.

Logic Flowchart
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Crude Product Analysis

1. MS Analysis
(Confirm MW 138.17)

2. 1H NMR Analysis
(Identify H-3, H-6, OMe, Me)

Isomer Differentiation

3. NOESY/ROESY
(Spatial Confirmation)

Check Me(5) vs H-6

4. HMBC
(C-H Connectivity)

Check OMe vs C-2

Structure Confirmed:
2-Methoxy-5-methylpyridin-4-amine

Click to download full resolution via product page

Figure 1: Analytical workflow for structural confirmation.

Experimental Protocol & Data Interpretation
Mass Spectrometry (LC-MS)

Protocol: Dissolve 0.1 mg in MeOH/Water (1:1). Inject onto C18 column; ESI+ mode.

Target Data:

[M+H]+: 139.09 Da (Calc. for C7H10N2O + H).
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Fragmentation: Loss of methyl radical (-15) or methoxy (-31) may be observed.

1H NMR Spectroscopy (The Fingerprint)
Protocol: Dissolve 5-10 mg in DMSO-d6 or CDCl3. (DMSO is preferred to visualize the

exchangeable NH2 protons).

Instrumentation: 400 MHz or higher.

Causality: The 4-amino and 2-methoxy groups are strong Electron Donating Groups (EDGs).

They will significantly shield the proton at position 3 (Ortho to both). The proton at position 6

is adjacent to the Nitrogen (EWG) and will be deshielded.

Target Data Profile (DMSO-d6)
Assignment Shift (δ ppm) Multiplicity Integration Reasoning

H-6 7.60 – 7.80 Singlet (s) 1H

Deshielded by

Pyridine N; Ortho

to Me(5).

H-3 5.80 – 6.20 Singlet (s) 1H

Key Indicator.

Strongly shielded

by ortho-NH2

and ortho-OMe.

NH2 5.50 – 6.00 Broad (br s) 2H

Exchangeable.

Position varies

with

concentration.[1]

[2][3][4]

OMe (Pos 2) 3.75 – 3.85 Singlet (s) 3H

Characteristic

methoxy range.

(N-Me would be

~3.4 ppm).

Me (Pos 5) 1.95 – 2.10 Singlet (s) 3H
Typical aromatic

methyl.
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Critical Distinction (O-Me vs N-Me):

O-Methoxy (Target):

~3.8 ppm.

N-Methyl (Impurity):

~3.4 - 3.5 ppm.

Observation of a singlet at 3.8 ppm strongly supports the O-alkylated pyridine structure.

2D NMR Validation (Connectivity)
To rule out the 2-methoxy-4-methyl-5-amino isomer, we rely on NOESY (Nuclear Overhauser

Effect Spectroscopy).

NOESY Correlations (Spatial)
Me (Pos 5)

H-6:Strong. They are ortho to each other.

Me (Pos 5)

NH2 (Pos 4):Medium/Strong. They are ortho.

OMe (Pos 2)

H-3:Strong. They are ortho.

NH2 (Pos 4)

H-3:Strong. They are ortho.

Negative Control: There should be NO correlation between Me (Pos 5) and H-3 (Para

relationship).

HMBC Correlations (Long-Range C-H)
OMe Protons (
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3.8)

C-2: Defines the carbon attached to oxygen.

H-3

C-2, C-4: Confirms H-3 is between the Methoxy and Amine carbons.

H-6

C-2, C-4, C-5: Confirms H-6 is isolated between N and Me.

Figure 2: Key 2D NMR correlations. Green dashed lines indicate spatial proximity (NOESY);

Red dotted lines indicate long-range connectivity (HMBC).

Summary of Evidence
The structure 2-Methoxy-5-methylpyridin-4-amine is confirmed if:

MS shows m/z 139.1 [M+H]+.

1H NMR shows two singlets in the aromatic region: one upfield (~6.0 ppm, H-3) and one

downfield (~7.7 ppm, H-6).

1H NMR shows a methoxy singlet at ~3.8 ppm (ruling out N-methyl pyridone).

NOESY confirms the Methyl group is spatially close to H-6 but distant from H-3.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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